2-Phenoxy-1-[2-(pyridin-2-yl)piperidin-1-yl]ethanone
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Overview
Description
2-PHENOXY-1-[2-(PYRIDIN-2-YL)PIPERIDIN-1-YL]ETHAN-1-ONE is an organic compound with a complex structure that includes phenoxy, pyridinyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENOXY-1-[2-(PYRIDIN-2-YL)PIPERIDIN-1-YL]ETHAN-1-ONE typically involves multiple steps. One common method involves the reaction of phenoxyacetyl chloride with 2-(pyridin-2-yl)piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-PHENOXY-1-[2-(PYRIDIN-2-YL)PIPERIDIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The pyridinyl and piperidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group can yield phenol derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
2-PHENOXY-1-[2-(PYRIDIN-2-YL)PIPERIDIN-1-YL]ETHAN-1-ONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-PHENOXY-1-[2-(PYRIDIN-2-YL)PIPERIDIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological function .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(pyridin-2-yl)ethan-1-one: This compound has a similar structure but lacks the piperidinyl group.
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: This compound is similar but includes a hydrochloride salt form.
Uniqueness
2-PHENOXY-1-[2-(PYRIDIN-2-YL)PIPERIDIN-1-YL]ETHAN-1-ONE is unique due to the presence of both phenoxy and piperidinyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N2O2 |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-phenoxy-1-(2-pyridin-2-ylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C18H20N2O2/c21-18(14-22-15-8-2-1-3-9-15)20-13-7-5-11-17(20)16-10-4-6-12-19-16/h1-4,6,8-10,12,17H,5,7,11,13-14H2 |
InChI Key |
IBVFTKGKBRIHAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CC=N2)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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